Tetrazole-5-acetohydrazide

Vue d'ensemble

Description

Tetrazole-5-acetohydrazide is a tetrazole derivative . Tetrazoles are synthetic heterocycles with numerous applications in various fields of chemistry and industry . They are very important to medicinal chemistry and drug design due to not only their bioisosterism to carboxylic acid and amide moieties but also to their metabolic stability and other beneficial physicochemical properties .

Synthesis Analysis

The main synthetic approaches to 5-substituted tetrazoles consist of methods based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides . An efficient synthesis of 5-substituted tetrazole derivatives via the addition of azide ions to an organonitrile has been reported .

Molecular Structure Analysis

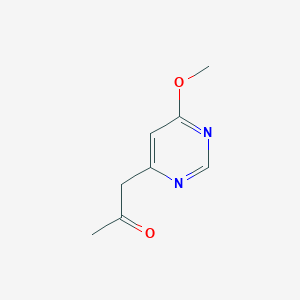

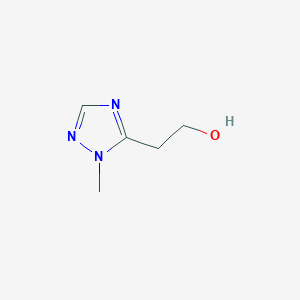

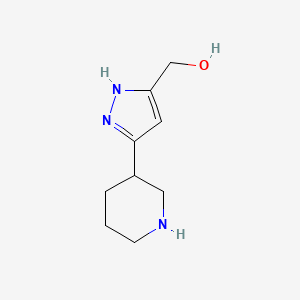

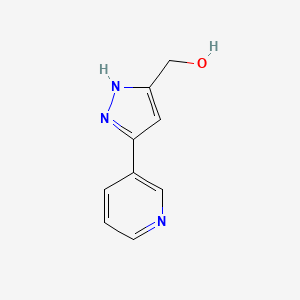

This compound has a molecular formula of C3H6N6O and a molecular weight of 142.12 g/mol . The structure exhibits intermolecular hydrogen bonds of the type N-H···N and these hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers .

Chemical Reactions Analysis

Tetrazole derivatives are a prime class of heterocycles, very important to medicinal chemistry and drug design due to not only their bioisosterism to carboxylic acid and amide moieties but also to their metabolic stability and other beneficial physicochemical properties . Multicomponent reaction (MCR) chemistry offers convergent access to multiple tetrazole scaffolds providing the three important elements of novelty, diversity, and complexity .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 142.12 g/mol, a topological polar surface area of 110 Ų, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 5 .

Applications De Recherche Scientifique

1. Role in Medicinal Chemistry

Tetrazole-5-acetohydrazide plays a significant role in medicinal chemistry. It is utilized as a non-classical bioisostere of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance. This makes it valuable in drug design (Roh, Vávrová, & Hrabálek, 2012).

2. Synthesis of Heterocycles

In organic chemistry, this compound is used as an advantageous intermediate for the synthesis of other heterocycles. This application is important for the development of various organic compounds (Roh, Vávrová, & Hrabálek, 2012).

3. Antioxidant Properties

A study demonstrated the synthesis of tetrazole derivatives that included reactions with acetohydrazide, revealing antioxidant properties in some of these compounds. This aspect has potential implications in various fields of research (Dalal & Mekky, 2022).

4. Biological Evaluation as Osteoclast Differentiation Inhibitors

Research has shown that this compound derivatives can inhibit osteoclast differentiation, marking them as potential therapeutic agents for conditions related to bone resorption (Moon et al., 2015).

5. Antimicrobial Activity

Some derivatives of this compound have been found to exhibit antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Mohite & Bhaskar, 2010).

6. Anti-HIV Activity

Certain N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides have shown effectiveness as nonnucleoside reverse transcriptase inhibitors (NNRTIs), indicating their potential in HIV treatment (Zhan et al., 2010).

7. Potential Antidiabetic Properties

Tetrazolopyridine-acetohydrazide conjugates have been synthesized and evaluated for antidiabetic activity, showing potential as antidiabetic agents (Arif et al., 2017).

8. Corrosion Inhibition for Copper

Tetrazole derivatives, including those involving acetohydrazide, have been studied for their role in inhibiting copper corrosion in chloride solutions, which has practical applications in material science (Zucchi, Trabanelli, & Fonsati, 1996).

9. DNA-binding and Antioxidant Properties

Copper complexes of this compound derivatives have been studied for their DNA-binding and antioxidant properties, contributing to the understanding of interactions between organic molecules and biological entities (Reddy et al., 2016).

Mécanisme D'action

Target of Action

Tetrazole-5-acetohydrazide is a synthetic organic heterocyclic compound Tetrazoles in general have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry .

Mode of Action

It’s known that tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with few active metals and produce new compounds .

Biochemical Pathways

Tetrazoles in general are known to play a significant role in medicinal and pharmaceutical applications .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in sar-driven medicinal chemistry analogue syntheses .

Result of Action

Tetrazoles in general have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .

Action Environment

It’s known that tetrazoles are stable over a wide ph range and they are also stable to various oxidizing and reducing agents .

Safety and Hazards

When handling Tetrazole-5-acetohydrazide, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Tetrazole-5-acetohydrazide, like other tetrazoles, is often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Molecular Mechanism

Tetrazoles are known to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids . This could potentially influence their interactions with biomolecules.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Tetrazoles are known to be resistant to biological degradation , which suggests that they may have long-term effects on cellular function.

Metabolic Pathways

There is currently no specific information available on the metabolic pathways that this compound is involved in. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which suggests that they may interact with enzymes or cofactors involved in metabolic pathways.

Propriétés

IUPAC Name |

2-(2H-tetrazol-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O/c4-5-3(10)1-2-6-8-9-7-2/h1,4H2,(H,5,10)(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKUAKLZOIABHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

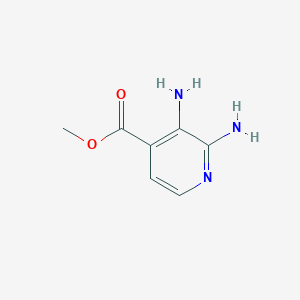

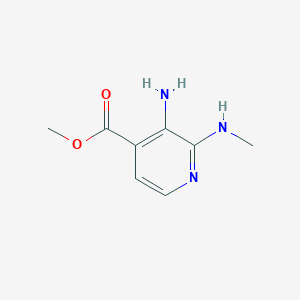

![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)

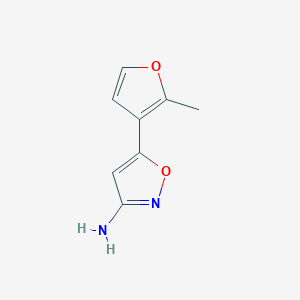

![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)